molecular formula C10H20N2O4 B14579019 7-(Dimethylamino)-2-methylhept-2-en-4-one;nitric acid CAS No. 61465-01-8

7-(Dimethylamino)-2-methylhept-2-en-4-one;nitric acid

Cat. No.: B14579019
CAS No.: 61465-01-8
M. Wt: 232.28 g/mol
InChI Key: FVQFZUJXLFJQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethylamino)-2-methylhept-2-en-4-one;nitric acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-2-methylhept-2-en-4-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of methanol and ammonia at elevated temperatures and high pressure . The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of catalysts and advanced purification techniques further enhances the production process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-(Dimethylamino)-2-methylhept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the reaction with methoxymethylene Meldrum’s acid can yield substitution products . The conditions for these reactions are typically mild to moderate, ensuring the stability of the compound throughout the process.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in further chemical synthesis and applications.

Scientific Research Applications

7-(Dimethylamino)-2-methylhept-2-en-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)-2-methylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins. Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Dimethylamino)-2-methylhept-2-en-4-one stands out due to its unique combination of chemical reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form stable products highlights its significance in both research and industrial settings.

Properties

CAS No.

61465-01-8

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

7-(dimethylamino)-2-methylhept-2-en-4-one;nitric acid

InChI

InChI=1S/C10H19NO.HNO3/c1-9(2)8-10(12)6-5-7-11(3)4;2-1(3)4/h8H,5-7H2,1-4H3;(H,2,3,4)

InChI Key

FVQFZUJXLFJQRY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCCN(C)C)C.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.